

# FN-439 TFA: A Selective Inhibitor of Collagenase-1 (MMP-1)

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Compound of Interest				
Compound Name:	FN-439 TFA			
Cat. No.:	B15573823	Get Quote		

An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

**FN-439 TFA** is a potent and selective inhibitor of collagenase-1, also known as matrix metalloproteinase-1 (MMP-1).[1][2] MMP-1 is a key enzyme responsible for the degradation of type I collagen, a major component of the extracellular matrix (ECM).[3][4] Dysregulation of MMP-1 activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and arthritis.[5][6] This technical guide provides a comprehensive overview of **FN-439 TFA**, including its inhibitory activity, experimental protocols for its use, and a visualization of its mechanism of action.

# **Quantitative Data**

The inhibitory activity of FN-439 has been characterized against several matrix metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its selectivity for collagenase-1.

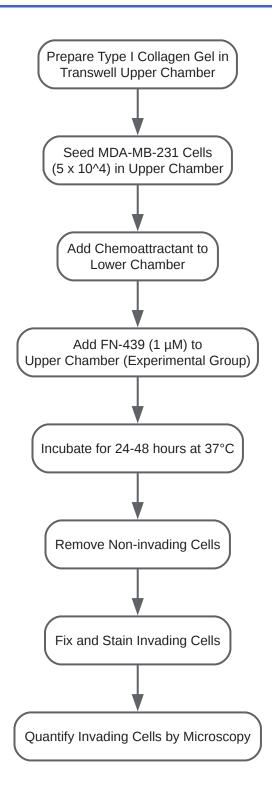
Enzyme	Common Name	FN-439 IC50	Reference
MMP-1	Collagenase-1	1.0 μΜ	[2]
MMP-3	Stromelysin-1	150 μΜ	[7]
MMP-9	Gelatinase B	30 μΜ	[7]



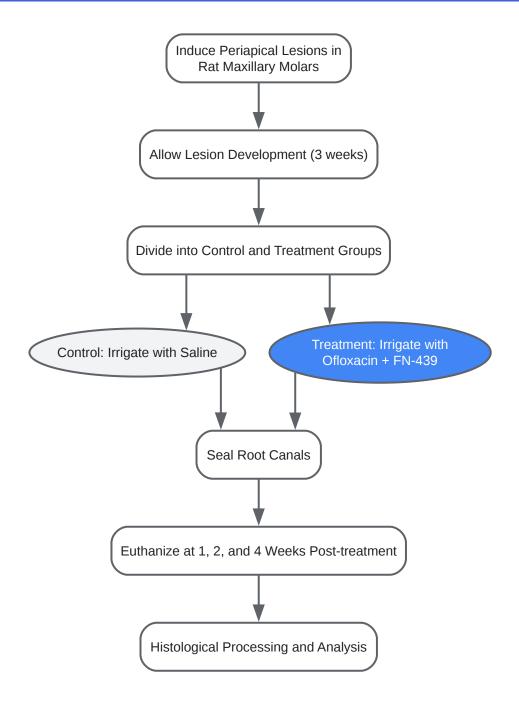
# **Mechanism of Action**

FN-439 is a synthetic peptide hydroxamate that acts as a competitive inhibitor of collagenase-1.[7] The hydroxamate group chelates the essential zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[7] This prevents the degradation of collagen and other ECM components.









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